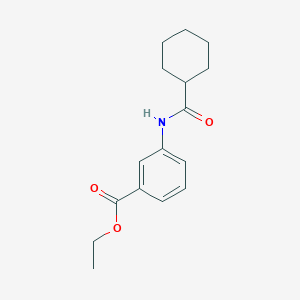
Ethyl 3-(cyclohexanecarbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyclohexanecarbonylamino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This compound is synthesized through the esterification process, where an acid reacts with an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclohexanecarbonylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride to form 3-(cyclohexanecarbonylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(cyclohexanecarbonylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other substituted esters.
Applications De Recherche Scientifique
Ethyl 3-(cyclohexanecarbonylamino)benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the formulation of local anesthetics.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Ethyl 3-(cyclohexanecarbonylamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act on nerve endings and nerve trunks, blocking the conduction of nerve impulses by affecting sodium ion channels. This results in a loss of local sensation, making it useful as a local anesthetic .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 3-(cyclohexanecarbonylamino)benzoate is unique due to its specific structure, which combines the ester functional group with a cyclohexanecarbonylamino moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
315712-31-3 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34g/mol |
Nom IUPAC |
ethyl 3-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,18) |
Clé InChI |
RTWPKNCYDFKRKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



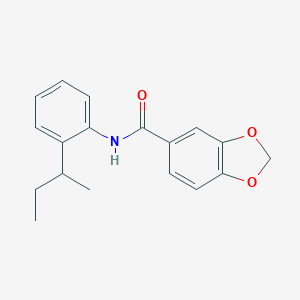
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B473139.png)
![3-[(3-Fluorobenzoyl)oxy]phenyl 3-fluorobenzoate](/img/structure/B473190.png)
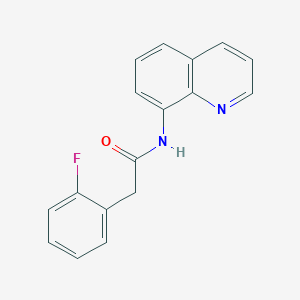
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B473197.png)
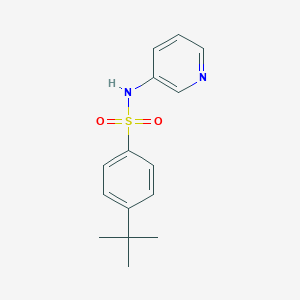

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B473213.png)
![N-(4-chlorophenyl)-2-[(1-naphthylacetyl)amino]benzamide](/img/structure/B473267.png)
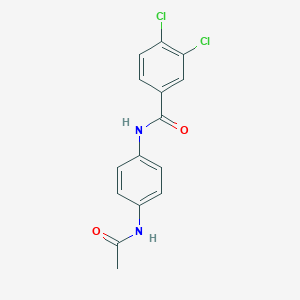
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B473311.png)

![Ethyl 3-[(phenylsulfonyl)amino]benzoate](/img/structure/B473421.png)
